molecular formula C11H13NO B1170879 Propanamide,  N-(2-phenylethenyl)- CAS No. 163853-25-6

Propanamide, N-(2-phenylethenyl)-

Cat. No.: B1170879
CAS No.: 163853-25-6
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Description

"Propanamide, N-(2-phenylethenyl)-" is an organic compound characterized by a propanamide backbone substituted with a 2-phenylethenyl (vinylphenyl) group at the amide nitrogen. The phenylethenyl substituent likely influences its physicochemical properties and reactivity, distinguishing it from other derivatives.

Properties

CAS No.

163853-25-6

Molecular Formula

C11H13NO

Synonyms

Propanamide, N-(2-phenylethenyl)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Propanamide Derivatives

Structural and Functional Group Variations

The biological activity, synthesis, and applications of propanamide derivatives are highly dependent on substituents attached to the amide nitrogen. Key comparisons include:

Compound Name (CAS No.) Substituent on Amide Nitrogen Molecular Formula Primary Application Key Properties/Notes
N-(3-Nitrophenyl)-3-phenyl-2-(phenylsulfonamido) propanamide (N/A) 3-Nitrophenyl, phenylsulfonamido, phenyl Not specified Precursor for functional materials Melting point differences indicate successful synthesis of new compounds
N-[4-(Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (61086-18-8) 4-(Methoxymethyl)-piperidinyl, phenyl C₁₆H₂₄N₂O₂ Pharmaceutical intermediate Avoid exposure to skin/eyes; restricted use
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (437-38-7) 1-(2-Phenylethyl)-4-piperidinyl, phenyl C₂₂H₂₈N₂O Fentanyl (analgesic) Controlled substance; 98–102% purity requirement
Propanamide, N-(2-acetylphenyl)- (60751-77-1) 2-Acetylphenyl C₁₁H₁₃NO₂ Synthetic intermediate Synthesis routes prioritize high yield
  • Key Observations: Bioactivity: Derivatives like Fentanyl () show potent pharmacological effects, whereas propanamides with phenolic or acetylphenyl groups () are linked to herbicidal or synthetic applications. Synthesis Complexity: Compounds with bulky substituents (e.g., piperidinyl groups) require multi-step synthesis, as seen in citrate-capped LCMO reactions (). Regulatory Status: Fentanyl’s strict purity standards contrast with intermediates like N-(2-acetylphenyl)propanamide, which lack such regulations .

Physicochemical Properties

  • Melting Points : highlights that melting point shifts (e.g., in citrate-capped LCMO hybrids) confirm structural modifications. For example, precursor-to-product transitions in nitrophenylpropanamide derivatives demonstrate reactivity changes .
  • Solubility and Stability : Polar substituents (e.g., methoxymethyl in CAS 61086-18-8) likely enhance solubility in organic solvents, critical for pharmaceutical synthesis .

Notes and Limitations

Data Gaps : Direct studies on "Propanamide, N-(2-phenylethenyl)-" are absent in the provided evidence; comparisons rely on structural analogs.

Substituent Impact : The phenylethenyl group’s conjugated double bond may enhance UV stability or alter lipophilicity compared to saturated phenylethyl (e.g., Fentanyl) or acetylphenyl groups.

Regulatory and Safety Profiles : Compounds like Fentanyl require stringent handling (), whereas agrochemical derivatives () may have fewer restrictions.

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